molecular formula C10H13FO2 B7870874 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Cat. No.: B7870874
M. Wt: 184.21 g/mol
InChI Key: YTTNKKSBKRTECH-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methoxyacetophenone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

1-(3-fluoro-4-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-fluoro-4-methoxyphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyacetophenone
  • 3-Fluoro-4-methoxybenzaldehyde
  • 3-Fluoro-4-methoxyphenylacetic acid

Uniqueness

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds with potential therapeutic benefits.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTNKKSBKRTECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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